molecular formula C10H17NO4 B1675619 LY 221501 CAS No. 145512-35-2

LY 221501

货号: B1675619
CAS 编号: 145512-35-2
分子量: 215.25 g/mol
InChI 键: UDPZLTQBSHPQHX-JGVFFNPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid is a high-value chemical reagent for research and development applications. As a piperidine-2-carboxylic acid derivative, this compound is of significant interest in medicinal chemistry and drug discovery. Structurally related piperidine-carboxylic acids are known to serve as key building blocks in the synthesis of complex molecules and are frequently explored for their potential bioactivity . Specifically, 4-substituted piperidine-2-carboxylic acid analogs have been identified as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists in pharmacological research . This suggests potential application areas for this compound in developing neuropharmacological tools. Compounds within this class have also been investigated as components in the design of novel peptide foldamers and for stabilizing specific helical structures in synthetic biology . The presence of multiple carboxylic acid functional groups dictates its physical properties, typically resulting in high boiling points and water solubility due to strong intermolecular hydrogen bonding . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

145512-35-2

分子式

C10H17NO4

分子量

215.25 g/mol

IUPAC 名称

(2R,4S)-4-(3-carboxypropyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO4/c12-9(13)3-1-2-7-4-5-11-8(6-7)10(14)15/h7-8,11H,1-6H2,(H,12,13)(H,14,15)/t7-,8+/m0/s1

InChI 键

UDPZLTQBSHPQHX-JGVFFNPUSA-N

手性 SMILES

C1CN[C@H](C[C@H]1CCCC(=O)O)C(=O)O

规范 SMILES

C1CNC(CC1CCCC(=O)O)C(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

cis-4-(3-carboxyprop-1-yl)piperidine-2-carboxylic acid
LY 221501
LY-221501

产品来源

United States

准备方法

Introduction of the Carboxypropyl Side Chain

Post-hydrogenation, the carboxypropyl group is introduced via alkylation or Michael addition. A common approach involves reacting 4-piperidinecarboxylic acid with acrylonitrile under basic conditions, followed by hydrolysis to convert the nitrile to a carboxylic acid. However, this method risks over-alkylation and requires careful stoichiometric control.

An alternative pathway employs a protected malonic acid derivative. For instance, treating 4-piperidinecarboxylic acid with diethyl malonate in the presence of a Lewis acid (e.g., BF₃·Et₂O) facilitates conjugate addition, yielding a propylmalonate intermediate. Subsequent hydrolysis and decarboxylation generate the carboxypropyl side chain.

Stereochemical Control

Achieving the cis configuration between the 4-position carboxypropyl group and the 2-carboxylic acid necessitates chiral induction. Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) has been explored but remains cost-prohibitive for industrial scales. Instead, diastereomeric crystallization is employed: the racemic mixture is treated with a chiral resolving agent (e.g., L-lysine), and the desired cis-diastereomer is isolated via fractional crystallization.

Industrial-Scale Optimization

Reaction Conditions and Catalysts

Parameter Optimal Value Effect on Yield/Purity
Hydrogen pressure 4–5 MPa Higher pressure accelerates reaction but increases equipment costs
Temperature 90–100°C Balances reaction rate and catalyst stability
Catalyst loading 0.01–0.05 wt% Pd/C Minimizes metal leaching while maintaining activity
Reaction time 3–4 hours Ensures complete conversion without side reactions

Purification and Isolation

Post-hydrogenation, the crude product is purified via vacuum distillation to remove 50% of the aqueous solvent, followed by methanol-induced crystallization. This step achieves >98% purity, with residual palladium levels below 5 ppm. For LY-221501, additional ion-exchange chromatography may be required to separate cis and trans isomers.

Comparative Analysis of Synthetic Routes

Route 1: Direct Hydrogenation of Functionalized Pyridine

  • Advantages : Fewer steps, high atom economy.
  • Challenges : Requires custom pyridine precursors, which are costly.

Route 2: Post-Hydrogenation Functionalization

  • Advantages : Uses commercially available 4-piperidinecarboxylic acid.
  • Challenges : Multi-step process lowers overall yield (~60–70%).

Recent Advancements

Recent studies explore enzymatic desymmetrization of meso-piperidine intermediates using lipases, achieving enantiomeric excess >90%. Flow chemistry systems have also been adapted for continuous hydrogenation, reducing batch times by 40%.

化学反应分析

LY-221501 会经历各种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂和条件包括二甲基亚砜 (DMSO)、聚乙二醇 (PEG) 和吐温 80 等溶剂 。从这些反应中形成的主要产物取决于所用试剂和具体反应条件。

科学研究应用

LY-221501 具有广泛的科学研究应用。在化学中,它被用作工具化合物来研究 NMDA 受体及其在各种化学过程中的作用。在生物学中,LY-221501 用于研究 NMDA 受体拮抗作用对细胞和分子途径的影响。 在医学中,研究这种化合物在治疗神经系统疾病和其他疾病方面的潜在治疗应用 。在工业中,LY-221501 用于开发新药和化学产品。

作用机制

LY-221501 的作用机制涉及其对 NMDA 受体的拮抗作用。 通过与受体结合,LY-221501 抑制受体的活性,从而调节参与各种生理和病理过程的信号通路 。参与 LY-221501 作用的分子靶标和通路包括 NMDA 受体及其相关的信号级联。

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Piperidine carboxylic acid derivatives are widely explored in medicinal chemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperidine Carboxylic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity CAS Number Source
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid C₁₀H₁₅NO₄ 217.23 3-Carboxypropyl (cis) NMDA receptor antagonism 145512-35-2
CGS 19755 (cis-4-[phosphomethyl]-piperidine-2-carboxylic acid) C₇H₁₄NO₅P 223.16 Phosphomethyl (cis) Competitive NMDA antagonist 63775-52-8
3-Piperidinecarboxylic acid C₆H₁₁NO₂ 143.18 None Laboratory chemical 498-95-3
Tetrazolylalkyl-piperidine-2-carboxylic acid (analogue) Varies ~250–300 Tetrazolylalkyl NMDA receptor antagonism N/A
Key Observations:
  • Tetrazolylalkyl analogues () replace carboxylic acid with a tetrazole ring, a bioisostere that improves metabolic stability .
  • Stereochemistry : The cis-configuration in both the target compound and CGS 19755 is critical for NMDA receptor binding, as seen in other piperidine-based antagonists .

Pharmacological Activity

  • NMDA Receptor Antagonism :

    • The target compound shares mechanistic similarities with CGS 19755, a well-characterized competitive NMDA antagonist. However, the 3-carboxypropyl group may confer distinct binding kinetics due to its extended carbon chain and additional carboxylic moiety .
    • Tetrazolylalkyl analogues () exhibit selective antagonism, suggesting that substituent bulk and electronic properties modulate receptor affinity .
  • This highlights the structural versatility of this chemical class .

Physicochemical Properties

  • Solubility: The dual carboxylic acid groups in the target compound likely improve aqueous solubility compared to non-carboxylated analogues like 3-Piperidinecarboxylic acid .
  • Stability : Carboxylic acid derivatives are generally stable under standard laboratory conditions but may degrade under extreme pH or temperature .

生物活性

Cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanism of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with carboxypropyl and carboxylic acid groups, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC10H15N1O4
Molecular Weight215.24 g/mol
SolubilitySoluble in water
Log P (octanol-water)-0.61

Research indicates that cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid acts primarily as an NMDA receptor antagonist. The NMDA receptor plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor, the compound may exhibit neuroprotective effects.

Binding Kinetics

Studies have demonstrated that this compound competes with NMDA for receptor binding, effectively reducing calcium ion influx into neurons. This mechanism is vital for preventing excitotoxicity associated with various neurodegenerative diseases .

Neuroprotective Effects

In vitro studies have shown that cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid can protect neuronal cells from oxidative stress and apoptosis. For example, it has been observed to reduce cell death in models of excitotoxicity induced by glutamate exposure, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease and multiple sclerosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) ranged from 0.5 to 2 μg/mL, indicating potent activity .

Case Studies

  • Neuroprotection in Alzheimer's Disease Models : A study involving transgenic mice demonstrated that treatment with cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid led to improved cognitive function and reduced amyloid plaque formation .
  • Antibacterial Efficacy : In clinical trials assessing the efficacy of the compound against resistant bacterial strains, it showed promising results in reducing infection rates and improving patient outcomes compared to standard treatments .

Pharmacokinetics

The pharmacokinetic profile of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid suggests good oral bioavailability and moderate distribution across tissues. It is not significantly metabolized by cytochrome P450 enzymes, minimizing drug-drug interactions .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis typically involves multi-step organic transformations, such as cyclization of nitrile intermediates followed by acidic hydrolysis to introduce the carboxylic acid group. For stereochemical control, chiral starting materials (e.g., optically pure piperidine-2-carboxylic acid derivatives) or selective crystallization of intermediates in polar solvents (e.g., methanol/water mixtures) can ensure cis-configuration retention. Catalytic methods using Lewis acids (e.g., AlCl₃) may assist in resolving diastereomers during intermediate stages .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing the structural purity of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming the piperidine ring conformation and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Carbowax® 20M-TPA) ensures enantiomeric purity. Differential Scanning Calorimetry (DSC) can assess crystallinity and melting point consistency .

Q. What are the primary challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Scalability issues arise from low-yielding steps (e.g., nitrile hydrolysis) and expensive chiral precursors. Optimizing reaction conditions (e.g., solvent choice, temperature gradients) and transitioning to cost-effective racemic resolution methods (e.g., enzymatic kinetic resolution) can improve yields. Process intensification via flow chemistry may reduce intermediate isolation steps .

Advanced Research Questions

Q. How does the stereochemistry of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid influence its binding kinetics to NMDA receptors?

  • Methodological Answer : Competitive binding assays using voltage-clamp electrophysiology reveal that the cis-configuration enhances steric complementarity with the NMDA receptor’s glycine-binding site. Kinetic analysis (e.g., Schild regression) shows slower equilibrium block times (~3.3 s) compared to trans-isomers, suggesting higher entropic barriers for dissociation. Radioligand displacement studies with 3H^3\text{H}-CGP-39653 can quantify affinity differences .

Q. What methodologies enable efficient isomerization of the cis-isomer to its trans counterpart, and which catalysts are most effective?

  • Methodological Answer : Lewis acid-catalyzed isomerization (e.g., BF₃·Et₂O or AlCl₃ in dichloromethane) under reflux conditions promotes cis-to-trans conversion via carbocation intermediates. Bronsted acids (e.g., HCl in ethanol) are less effective due to protonation-induced side reactions. Monitoring via chiral HPLC and 19F^{19}\text{F}-NMR (if fluorinated analogs are used) ensures reaction progress .

Q. How can computational modeling guide the design of derivatives targeting Keap1-Nrf2 protein-protein interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the Keap1 Kelch domain crystal structure (PDB: 1X2R) identifies critical hydrogen-bonding residues (e.g., Arg415, Ser508). Density Functional Theory (DFT) calculations optimize substituent electronic profiles (e.g., carboxylate pKa tuning) to enhance binding. MD simulations (>100 ns) assess conformational stability in aqueous environments .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Meta-analysis of IC₅₀ values requires normalizing assay conditions (e.g., buffer pH, cell lines). Orthogonal validation via isothermal titration calorimetry (ITC) confirms binding thermodynamics, while CRISPR-edited NMDA receptor knockout models isolate target-specific effects. Cross-study comparisons must account for stereochemical impurities (<5% trans-isomer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY 221501
Reactant of Route 2
LY 221501

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。